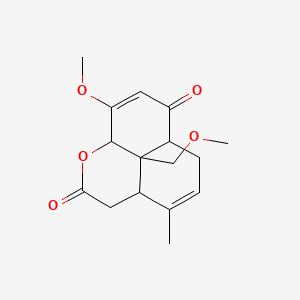
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoxymethyl)-4-methyl-, (3aalpha,6abeta,9abeta,9balpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho(1,8-bc)pyran-2,7-dione belongs to the class of naphthopyran derivatives. It features a fused naphthalene and pyran ring system, with additional substituents. The compound’s structure is intriguing due to its bridged bicyclic framework, which confers unique properties.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of Naphtho(1,8-bc)pyran-2,7-dione. Here are a few common methods:
- Cyclization of Naphthoquinone Derivatives::
- Starting from a naphthoquinone precursor, cyclization reactions can yield the desired compound.
- Conditions involve heating the precursor with Lewis acids or other suitable catalysts.
- Ring-Closing Reactions::
- Intramolecular cyclization reactions can be employed using appropriate substrates.
- These reactions often require carefully designed precursors.
Industrial Production
While industrial-scale production methods may vary, the synthetic routes mentioned above serve as the foundation for large-scale synthesis. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
Chemical Reactions Analysis
Naphtho(1,8-bc)pyran-2,7-dione undergoes various chemical reactions:
- Oxidation::
- The quinone moiety is susceptible to oxidation, leading to the formation of hydroquinone derivatives.
- Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction::
- Reduction of the quinone ring can yield dihydro derivatives.
- Sodium borohydride (NaBH₄) or catalytic hydrogenation are typical reduction methods.
- Substitution::
- Electrophilic substitution reactions occur at positions adjacent to the carbonyl groups.
- Halogenation, acylation, and alkylation reactions are relevant.
Major Products
The primary products of these reactions include derivatives with modified functional groups, such as hydroxyl, methoxy, or alkyl substituents.
Scientific Research Applications
Naphtho(1,8-bc)pyran-2,7-dione finds applications in various fields:
- Chemistry::
- As a building block for the synthesis of more complex molecules.
- Studying its reactivity and interactions with other compounds.
- Biology and Medicine::
- Investigating its potential as an antitumor or antimicrobial agent.
- Understanding its effects on cellular processes.
- Industry::
- Used in the production of dyes, pigments, or pharmaceutical intermediates.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular targets. Further research is needed to elucidate specific pathways and molecular targets.
Comparison with Similar Compounds
While Naphtho(1,8-bc)pyran-2,7-dione is unique due to its bridged bicyclic structure, similar compounds include naphthoquinones, pyran derivatives, and other fused ring systems.
Properties
CAS No. |
104199-24-8 |
|---|---|
Molecular Formula |
C16H20O5 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
12-methoxy-13-(methoxymethyl)-6-methyl-2-oxatricyclo[7.3.1.05,13]trideca-6,11-diene-3,10-dione |
InChI |
InChI=1S/C16H20O5/c1-9-4-5-10-12(17)7-13(20-3)15-16(10,8-19-2)11(9)6-14(18)21-15/h4,7,10-11,15H,5-6,8H2,1-3H3 |
InChI Key |
NXGFTQJZUVHYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(=O)C=C(C3C2(C1CC(=O)O3)COC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14325451.png)
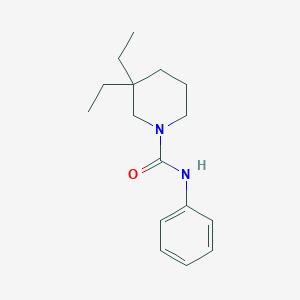
![1,1'-[Oxybis(cyclopropylmethylene)]dibenzene](/img/structure/B14325475.png)
![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)

![[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid](/img/structure/B14325492.png)
![4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol](/img/structure/B14325496.png)
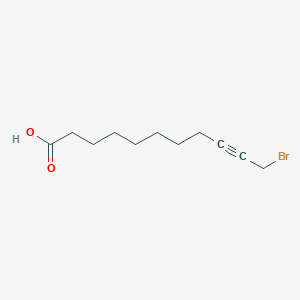
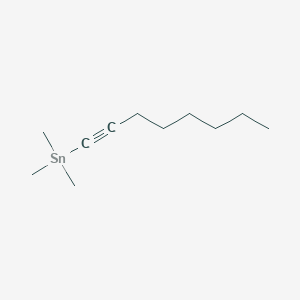

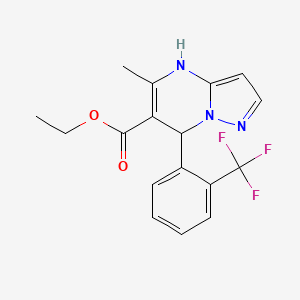
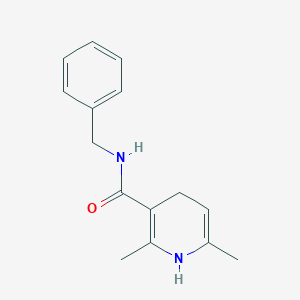
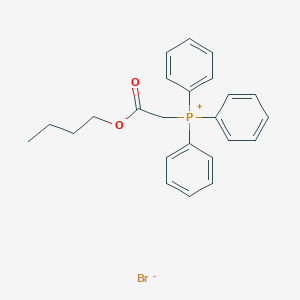
![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
